molecular formula C13H8BrIO3 B13839694 4-Bromo-2-(4-iodophenoxy)benzoic acid

4-Bromo-2-(4-iodophenoxy)benzoic acid

Cat. No.: B13839694
M. Wt: 419.01 g/mol
InChI Key: CFRUQOMSEBVWEJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-iodophenoxy)benzoic acid is an organic compound that belongs to the class of halogenated benzoic acids This compound is characterized by the presence of bromine and iodine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-iodophenoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoic acid and 4-iodophenol as the primary starting materials.

    Esterification: The first step involves the esterification of 4-bromobenzoic acid with 4-iodophenol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes: Employing advanced catalytic systems to minimize reaction time and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-iodophenoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and reduced alcohol derivatives.

Scientific Research Applications

4-Bromo-2-(4-iodophenoxy)benzoic acid has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and potential drug candidates.

    Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers.

    Biological Studies: The compound is used in biochemical assays and studies involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-iodophenoxy)benzoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and iodine atoms enhances the compound’s ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 4-Bromo-2-chlorobenzoic acid
  • 4-Bromo-2-methylbenzoic acid

Uniqueness

4-Bromo-2-(4-iodophenoxy)benzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to other halogenated benzoic acids. The combination of these halogens allows for versatile chemical modifications and enhanced interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H8BrIO3

Molecular Weight

419.01 g/mol

IUPAC Name

4-bromo-2-(4-iodophenoxy)benzoic acid

InChI

InChI=1S/C13H8BrIO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)

InChI Key

CFRUQOMSEBVWEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)I

Origin of Product

United States

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